molecular formula C10H6INO2 B1203740 N-(4-Iodophenyl)maleimide CAS No. 65833-01-4

N-(4-Iodophenyl)maleimide

Cat. No. B1203740
Key on ui cas rn: 65833-01-4
M. Wt: 299.06 g/mol
InChI Key: GIXQASIEVHMYQH-UHFFFAOYSA-N
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Patent
US05149824

Procedure details

The title compound was prepared by standard maleimide procedures involving the reaction of p-iodoaniline with maleic anhydride and then subsequent cyclization with acetic anhydride and sodium acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.[I:8][C:9]1[CH:15]=[CH:14][C:12](N)=[CH:11][CH:10]=1.C1(=O)OC(=O)C=C1.C(OC(=O)C)(=O)C.C([O-])(=O)C.[Na+]>>[I:8][C:9]1[CH:15]=[CH:14][C:12]([N:5]2[C:4](=[O:6])[CH:3]=[CH:2][C:1]2=[O:7])=[CH:11][CH:10]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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